![molecular formula C12H7ClN2O B14623219 Oxepino[2,3-b]quinoxaline, 3-chloro- CAS No. 55371-04-5](/img/structure/B14623219.png)
Oxepino[2,3-b]quinoxaline, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepino[2,3-b]quinoxaline, 3-chloro- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles formed by the fusion of benzene and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxepino[2,3-b]quinoxaline, 3-chloro- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-3-nitroquinoxaline with an appropriate nucleophile, followed by cyclization to form the oxepino ring. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
Industrial production of Oxepino[2,3-b]quinoxaline, 3-chloro- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxepino[2,3-b]quinoxaline, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Oxepino[2,3-b]quinoxaline, 3-chloro-, which may have different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Oxepino[2,3-b]quinoxaline, 3-chloro- involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit certain enzymes or proteins involved in disease processes, such as kinases in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the oxepino ring and chlorine substitution.
Indolo[2,3-b]quinoxaline: A similar compound with an indole ring fused to the quinoxaline core.
Pyrrolo[2,3-b]quinoxaline: Another related compound with a pyrrole ring fused to the quinoxaline core.
Uniqueness
Oxepino[2,3-b]quinoxaline, 3-chloro- is unique due to the presence of the oxepino ring and the chlorine substitution, which confer specific chemical and biological properties.
Properties
CAS No. |
55371-04-5 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-11-12(16-7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
InChI Key |
VAZKFKYOJJCXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=COC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


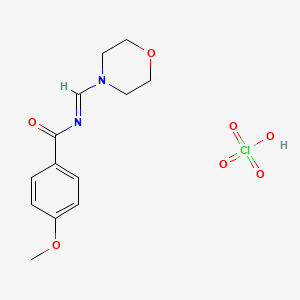

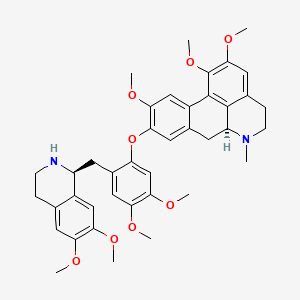
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)



![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
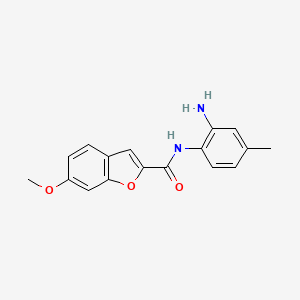
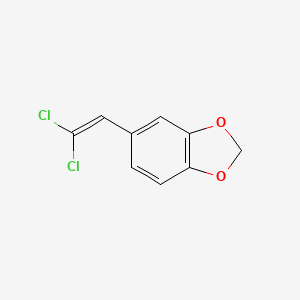
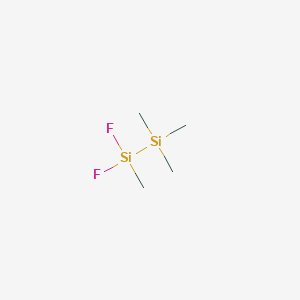
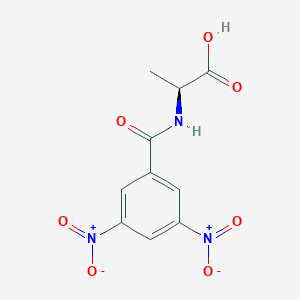
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
